4-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
4-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylphenyl group, and a thioxo-tetrahydropyrimidine core.
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c1-11-8-12(2)10-16(9-11)23-19(25)17-13(3)22-20(26)24-18(17)14-4-6-15(21)7-5-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHRFTPPAHKSMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)Cl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 3,5-dimethylaniline in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized with thiourea and acetic anhydride under reflux conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The 2-thioxo moiety (-C=S) exhibits susceptibility to nucleophilic substitution. In structurally similar compounds, this group undergoes displacement with amines under acidic or basic conditions, forming pyrimidinone derivatives .
Key Reaction Pathway:
| Reaction Conditions | Reagents | Product Formed | Reference |
|---|---|---|---|
| Ethanolic HCl, reflux | Ethylenediamine | Bicyclic thiourea adducts | |
| DMF, K₂CO₃, 80°C | Morpholine derivatives | 2-Morpholinylpyrimidine analogs |
Oxidation Reactions
The thioxo group can be oxidized to a sulfonyl (-SO₂) group under controlled conditions. This transformation enhances polarity and alters biological activity .
Oxidation Mechanism:
| Oxidizing Agent | Temperature | Yield | Application | Reference |
|---|---|---|---|---|
| 30% H₂O₂ in glacial AcOH | 60°C, 4 hrs | 72-85% | Sulfonyl derivatives for bioassay |
Hydrolysis of the Carboxamide Moiety
The carboxamide group (-CONH-) undergoes hydrolysis in acidic or alkaline media to yield carboxylic acid derivatives. This reaction is critical for prodrug activation .
Hydrolysis Conditions:
| Medium | Catalyst | Product | Notes | Reference |
|---|---|---|---|---|
| 6N HCl, reflux | None | 5-Carboxylic acid derivative | Retains pyrimidine core | |
| 10% NaOH, ethanol | Phase transfer | Sodium carboxylate salt | Improved water solubility |
Cyclization and Condensation Reactions
The tetrahydropyrimidine core participates in cyclization reactions with aldehydes or ketones, forming fused heterocycles. This reactivity is exploited to generate libraries of bioactive analogs .
Example Reaction:
| Reagent | Solvent | Product Structure | Yield | Reference |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | Ethanol | Spiro[indole-3,4'-pyrim |
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly targeting enzymes involved in cancer and inflammatory diseases.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways and molecular targets can vary depending on the specific derivative and application.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 4-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Uniqueness
The uniqueness of 4-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide lies in its specific substitution pattern and the presence of the thioxo group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 4-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide , often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidines and their derivatives are known for a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a thioxo group and a tetrahydropyrimidine core. The molecular formula is with a molecular weight of approximately 348.88 g/mol. Its IUPAC name reflects its intricate substituent arrangement, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- A series of pyrimidine derivatives have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the pyrimidine ring can enhance this activity .
- In vitro studies have demonstrated that compounds similar to the target compound can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 0.8 to 6.25 µg/mL .
Anticancer Activity
The anticancer potential of pyrimidine derivatives has been extensively studied:
- Compounds with structural similarities have shown efficacy against various cancer cell lines. For example, the presence of thioxo groups in related compounds has been linked to enhanced cytotoxicity against tumor cells such as HeLa and KB cells .
- Structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrimidine ring can lead to increased potency against cancer cells .
Anti-inflammatory and Other Activities
In addition to antimicrobial and anticancer properties, pyrimidines have been reported to exhibit:
- Anti-inflammatory effects : Some derivatives have demonstrated the ability to reduce inflammation in various models, which may be attributed to their interaction with inflammatory pathways .
- Antiviral activity : Certain analogs have shown promise against viral infections by inhibiting viral replication mechanisms .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : It may interact with specific receptors or signaling pathways that modulate cellular responses.
- DNA/RNA Interaction : Some studies suggest that similar compounds can intercalate with nucleic acids, disrupting replication processes in pathogens and cancer cells .
Study 1: Antibacterial Activity Assessment
In a study conducted by Nagaraj and Reddy (2008), various pyrimidine derivatives were synthesized and tested for antibacterial activity against common pathogens. The results indicated that certain modifications significantly enhanced antibacterial effects:
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 4-(4-chlorophenyl) derivative | 0.8 | E. coli |
| 6-methyl derivative | 1.5 | S. aureus |
| 2-thiouracil derivative | 3.0 | Bacillus subtilis |
Study 2: Antitumor Efficacy Evaluation
A follow-up study evaluated the cytotoxic effects of similar compounds on HeLa cells:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Thioxo-pyrimidine derivative | 10 | HeLa |
| Control (standard drug) | 15 | HeLa |
Q & A
Q. What are the key structural features of this compound, and how do they influence reactivity?
The compound contains a tetrahydropyrimidine core with a thioxo group at position 2, a 4-chlorophenyl substituent at position 4, and a 3,5-dimethylphenyl carboxamide group at position 4. The chlorophenyl and dimethylphenyl groups enhance lipophilicity, potentially affecting binding to hydrophobic targets, while the thioxo group may participate in hydrogen bonding or tautomerism. X-ray crystallography (e.g., bond angles and torsion angles in related structures) confirms non-planar conformations due to steric hindrance between substituents .
Q. What synthetic routes are commonly employed for this class of tetrahydropyrimidine derivatives?
Synthesis typically involves a Biginelli-like condensation:
- Step 1 : Cyclocondensation of a β-ketoester (e.g., ethyl acetoacetate), thiourea, and substituted benzaldehyde under acidic conditions (HCl/AcOH) to form the tetrahydropyrimidine ring.
- Step 2 : Carboxamide introduction via coupling reactions (e.g., EDC/HOBt) with 3,5-dimethylaniline. Key parameters: Reflux in ethanol (12–24 hr), yields optimized to ~70–80% through solvent polarity adjustments .
Q. Which characterization techniques are critical for confirming purity and structure?
- 1H/13C NMR : Signals for NH (δ 10.2–11.5 ppm), thioxo (C=S, δ 170–175 ppm), and aromatic protons (δ 6.8–7.4 ppm) .
- HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C21H21ClN3OS: 398.1092) .
- X-ray diffraction : Resolves disorder in substituents (e.g., chlorophenyl orientation) and validates hydrogen-bonding networks .
Advanced Research Questions
Q. How can conflicting biological activity data be resolved for structurally similar analogs?
Contradictions often arise from:
- Solubility differences : Use DMSO/water co-solvents to standardize assay conditions.
- Tautomeric equilibria : Employ variable-temperature NMR to study thione ↔ thiol tautomerism.
- Crystallographic polymorphism : Compare crystal packing (e.g., C–H···π interactions in ) to correlate solid-state vs. solution activity .
Q. What computational strategies predict binding modes to biological targets?
- Molecular docking : Use AutoDock Vina with homology-modeled receptors (e.g., kinase domains).
- MD simulations : Assess stability of ligand-receptor complexes (GROMACS, 100 ns trajectories).
- SAR analysis : Correlate substituent electronegativity (e.g., Cl vs. CF3) with inhibitory potency .
Q. How do reaction conditions impact regioselectivity in multi-step syntheses?
- Temperature : Higher temps (>80°C) favor thiourea cyclization but risk decomposition.
- Catalyst : ZnCl2 vs. HCl: ZnCl2 improves yields by 15% in thiocarbonyl formation.
- Solvent : Polar aprotic solvents (DMF) enhance carboxamide coupling efficiency .
Methodological Considerations
Designing crystallization trials for structural analysis :
- Screen solvents (e.g., EtOH/water, DCM/hexane) to obtain diffraction-quality crystals.
- Monitor π-stacking interactions (e.g., chlorophenyl vs. pyrimidine ring) via Hirshfeld surface analysis .
Optimizing HPLC methods for purity assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
